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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-indole

Cat. No.: B1290181

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-
methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformation
of 4-Bromo-1-methyl-1H-indole, a compound of interest in synthetic and medicinal chemistry.
This document outlines the available data on its synthesis and spectroscopic properties. Due to
the limited availability of direct experimental structural data, this guide also presents
comparative data from closely related analogs to infer structural characteristics.

Introduction

4-Bromo-1-methyl-1H-indole (CsHsBrN) is a halogenated indole derivative. The indole
scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and
natural products. The introduction of a bromine atom at the 4-position and a methyl group at
the 1-position significantly influences the molecule's electronic properties, reactivity, and
potential biological activity. Understanding the precise molecular geometry and conformational
preferences of this compound is crucial for structure-activity relationship (SAR) studies,
computational modeling, and the rational design of new therapeutic agents.

Molecular Structure

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1290181?utm_src=pdf-interest
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

At present, a definitive crystal structure for 4-Bromo-1-methyl-1H-indole has not been
reported in the publicly available literature. In the absence of direct X-ray crystallographic data,
the molecular structure can be inferred from spectroscopic analysis and comparison with
structurally similar compounds. The indole ring system is known to be planar. The bromine
atom at the C4 position and the methyl group on the indole nitrogen are the key substituents.

Table 1: General Physicochemical Properties of 4-Bromo-1-methyl-1H-indole

Property Value Reference
CAS Number 590417-55-3 [1][2]
Molecular Formula CoHsBrN [1112]
Molecular Weight 210.07 g/mol [1][2]
Appearance Yellow liquid [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. While a complete, peer-reviewed assignment of the 1H and 13C
NMR spectra for 4-Bromo-1-methyl-1H-indole is not readily available, data for the closely
related compound, 4-Bromo-3-methyl-1H-indole, can provide valuable insights into the
expected chemical shifts and coupling constants.

Table 2: 1H and 3C NMR Data for 4-Bromo-3-methyl-1H-indole (500 MHz, CDCIs)[3]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/4-bromo-1-methyl-1h-indole.htm
https://fluorochem.co.uk/product/F216182/
https://www.chemicalbook.com/synthesis/4-bromo-1-methyl-1h-indole.htm
https://fluorochem.co.uk/product/F216182/
https://www.chemicalbook.com/synthesis/4-bromo-1-methyl-1h-indole.htm
https://fluorochem.co.uk/product/F216182/
https://www.chemicalbook.com/synthesis/4-bromo-1-methyl-1h-indole.htm
https://www.benchchem.com/product/b1290181?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1H NMR 13C NMR
Chemical Shift (3, Chemical Shift (3,
Proton Carbon
ppm) ppm)
NH 7.94 (s, 1H) C-7a 137.71
H-5, H-6, H-7 7.28 —7.24 (m, 2H) C-3a 126.33
H-2 7.03 - 6.95 (m, 2H) C-2 123.65
2.57 (d, J=0.9 Hz,
CHs C-7 123.51
3H)
C-6 122.86
C-4 114.93
C-5 113.15
C-3 110.52
CHs 12.65

Note: The data presented is for 4-Bromo-3-methyl-1H-indole and serves as a reference. The
absence of the C3-methyl group and the presence of a proton at C3 in 4-Bromo-1-methyl-1H-
indole, along with N-methylation, will alter the chemical shifts.

Molecular Conformation

The conformation of 4-Bromo-1-methyl-1H-indole is expected to be largely planar due to the
aromaticity of the indole ring. The primary conformational flexibility would arise from the rotation
of the N-methyl group. However, the energy barrier for this rotation is expected to be low. The
precise orientation of the methyl group relative to the indole plane would be best determined by
high-level computational modeling or, ideally, by X-ray crystallography.

Experimental Protocols
Synthesis of 4-Bromo-1-methyl-1H-indole[1]

Materials:
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4-Bromoindole

Potassium carbonate (K2COs)

Dimethyl carbonate

Dimethylformamide (DMF)

Procedure:

A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and
dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.

e The mixture is gradually heated to 140°C over a period of 30 minutes.

e The reaction is stirred at 140°C for 3.5 hours.

 After cooling to room temperature, the insoluble solids are removed by filtration.
o The filtrate is concentrated under reduced pressure to remove the solvent.

e The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-
180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).

General NMR Spectroscopy Protocol

1. Sample Preparation:

Accurately weigh 5-10 mg of the purified 4-Bromo-1-methyl-1H-indole.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIsz) containing
tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

N

. IH NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.
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e Pulse Program: Standard single-pulse experiment (e.g., zg30).

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

3. 13C NMR Acquisition:

e Spectrometer: 100 MHz or higher (corresponding to the *H frequency).

e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-160 ppm.

Visualizations
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Starting Materials
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Caption: Synthesis workflow for 4-Bromo-1-methyl-1H-indole.
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Conclusion

This technical guide consolidates the available information on the molecular structure and
conformation of 4-Bromo-1-methyl-1H-indole. While a detailed experimental three-
dimensional structure remains to be determined, the provided synthesis protocol and
comparative spectroscopic data offer a solid foundation for researchers working with this
compound. Further computational studies and single-crystal X-ray diffraction analysis are
recommended to fully elucidate its structural and conformational properties, which will
undoubtedly aid in its application in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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